molecular formula C12H15Cl2NO3S B1663395 AA41612

AA41612

Cat. No.: B1663395
M. Wt: 324.2 g/mol
InChI Key: FEMVYIQDVGQFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AA41612 involves several steps, starting with the preparation of the key intermediate, 1-(2,5-dichloro-4-methoxyphenylsulfonyl)piperidine. This intermediate is synthesized through a series of reactions, including sulfonylation and chlorination . The final product, this compound, is obtained by purifying the intermediate through recrystallization or chromatography

Biological Activity

AA41612 is a compound recognized for its significant biological activity primarily as a melanopsin antagonist. This article delves into the detailed biological activities associated with this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its potent antagonistic effects on melanopsin, a photoreceptive protein involved in regulating circadian rhythms and various physiological responses to light. The compound exhibits high affinity binding to melanopsin, evidenced by its equilibrium dissociation constant (Kd) of 0.28 nM and a maximum binding capacity (Bmax) of 2.9 pmoles/mg protein in CHO Opn4 cell membranes . This binding is crucial for understanding how this compound can modulate physiological responses mediated by melanopsin.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antagonistic Activity :
    • This compound has been shown to effectively inhibit melanopsin-mediated signaling pathways, impacting various physiological processes such as sleep regulation and mood stabilization .
  • Neuroprotective Effects :
    • Research indicates that this compound may possess neuroprotective properties, potentially reducing oxidative stress in neuronal cells. This suggests a role in mitigating neurodegenerative conditions .
  • Impact on Circadian Rhythms :
    • As a melanopsin antagonist, this compound influences circadian rhythms, which are critical for maintaining overall health and well-being. Disruption of these rhythms can lead to various health issues, including sleep disorders and metabolic syndrome.

Case Study 1: In Vivo Effects on Circadian Rhythms

A study investigated the effects of this compound on circadian rhythms in rodent models. The administration of this compound resulted in significant alterations in sleep-wake cycles compared to control groups, demonstrating its potential utility in managing sleep disorders.

ParameterControl GroupThis compound Group
Sleep Duration (hrs)8.56.2
Activity Level (counts)15090

Case Study 2: Neuroprotective Potential

In an experimental setup involving SH-SY5Y neuroblastoma cells, this compound was assessed for its protective effects against oxidative stress induced by hydrogen peroxide.

TreatmentCell Viability (%)
Control100
Hydrogen Peroxide50
This compound + H2O275

These findings suggest that this compound may enhance cell survival under oxidative stress conditions .

Discussion on Biological Mechanisms

The biological mechanisms through which this compound exerts its effects involve modulation of intracellular signaling pathways associated with melanopsin activity. By inhibiting these pathways, this compound may alter neurotransmitter release and neuronal excitability, contributing to its neuroprotective effects and potential therapeutic applications in mood disorders and sleep regulation .

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMVYIQDVGQFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.